

# Application Notes and Protocols for the Spectroscopic Characterization of Pandamarilactonine A

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## Compound of Interest

Compound Name: Pandamarilactonine A

Cat. No.: B12573777

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## Introduction

**Pandamarilactonine A** is a pyrrolidine alkaloid isolated from the leaves of *Pandanus amaryllifolius* Roxb., a plant widely used in Southeast Asian cuisine and traditional medicine. The structural elucidation of this natural product is a critical step in understanding its chemical properties and potential pharmacological activities. This document provides detailed application notes and protocols for the spectroscopic techniques used in the characterization of **Pandamarilactonine A**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The structural determination of **Pandamarilactonine A** was initially reported and later revised, underscoring the importance of a multi-faceted spectroscopic approach.<sup>[1][2]</sup>

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Pandamarilactonine A**. This data is essential for the verification and

characterization of the compound.

## Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for Pandamarilactonine A

Data obtained in  $\text{CDCl}_3$ . Chemical shifts ( $\delta$ ) are reported in ppm and coupling constants (J) are in Hz.

Position	$^{13}\text{C}$ Chemical Shift ( $\delta$ )	$^1\text{H}$ Chemical Shift ( $\delta$ ), Multiplicity, J (Hz)
2	174.5	-
3	130.9	-
4	147.5	7.15 (q, J=1.5)
5	83.9	4.75 (dq, J=7.0, 1.5)
6	10.7	1.95 (d, J=7.0)
2'	64.2	3.20 (m)
3'	29.8	1.80 (m), 2.05 (m)
4'	24.5	1.55 (m), 1.90 (m)
5'	53.8	2.90 (m), 3.10 (m)
7'	170.8	-
8'	118.6	5.80 (s)
9'	143.2	-
10'	14.2	1.85 (s)

Note: The numbering of the atoms is based on the revised structure of **Pandamarilactonine A**.

## Table 2: Mass Spectrometry, UV-Vis, and IR Spectroscopic Data for Pandamarilactonine A

Spectroscopic Technique	Key Observations
High-Resolution Mass Spectrometry (HR-MS)	m/z [M+H] <sup>+</sup> : Found 318.1704; Calculated for C <sub>18</sub> H <sub>24</sub> NO <sub>4</sub> : 318.1705
Ultraviolet-Visible (UV-Vis) Spectroscopy	λ <sub>max</sub> (MeOH): 275 nm (log ε 4.23), 220 nm (sh), 201 nm (log ε 3.67)[3]
Infrared (IR) Spectroscopy	ν <sub>max</sub> (neat): 1758 cm <sup>-1</sup> (α,β-unsaturated γ-lactone)[3]

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of **Pandamarilactonine A**, including connectivity and stereochemistry, through 1D and 2D NMR experiments.

Instrumentation: 400 or 500 MHz NMR Spectrometer

Sample Preparation:

- Dissolve approximately 5 mg of purified **Pandamarilactonine A** in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition:

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 12-15 ppm.
  - Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Spectral Width: 200-220 ppm.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
  - Relaxation Delay: 2 seconds.

#### 2D NMR Data Acquisition:

- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$ , crucial for establishing the connectivity of quaternary carbons and different spin systems.

## High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of **Pandamarilactonine A**.

Instrumentation: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) Mass Spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

#### Sample Preparation:

- Dissolve a small amount of **Pandamarilactonine A** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For FAB-MS, a matrix such as m-nitrobenzyl alcohol (NBA) is used.[3]

#### Data Acquisition:

- Ionization Mode: Positive ion mode ( $[M+H]^+$ ).
- Mass Range:  $m/z$  100-1000.
- Resolution:  $>10,000$ .
- Analysis: The measured accurate mass is used to calculate the elemental formula using software that considers isotopic abundances.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores, such as conjugated systems, in the molecule.

Instrumentation: Double-beam UV-Vis Spectrophotometer.

#### Sample Preparation:

- Prepare a dilute solution of **Pandamarilactonine A** in methanol (spectroscopic grade). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Use methanol as the reference blank.

#### Data Acquisition:

- Wavelength Range: 200-400 nm.
- Scan Speed: Medium.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{max}$ ) and calculate the molar absorptivity ( $\epsilon$ ) if the concentration is known. The presence of an  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone system is indicated by the absorption maxima.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Pandamarilactonine A**, particularly the carbonyl group of the lactone.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

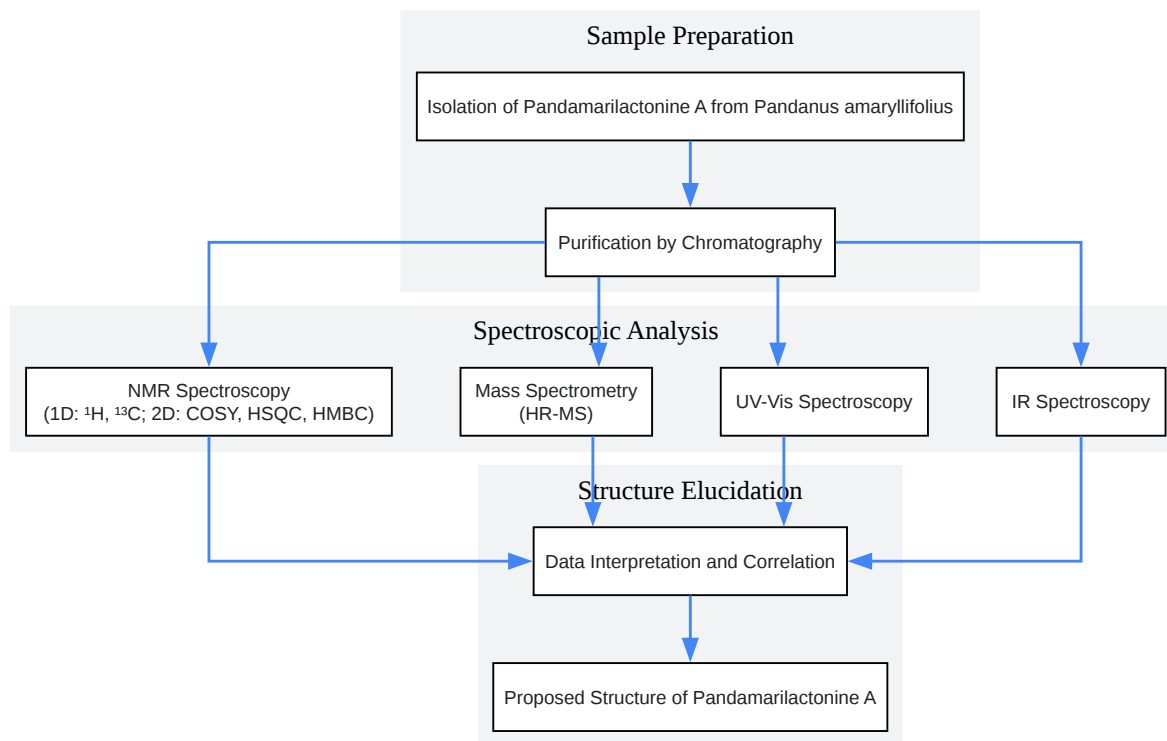
- Neat: A drop of the purified compound (if an oil) is placed between two KBr or NaCl plates.
- KBr Pellet: A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.
- Film: A solution of the compound in a volatile solvent is deposited on a KBr plate, and the solvent is evaporated.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands for functional groups. The strong absorption band around 1758  $\text{cm}^{-1}$  is indicative of the C=O stretch of an  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone.<sup>[3]</sup>

## Visualizations

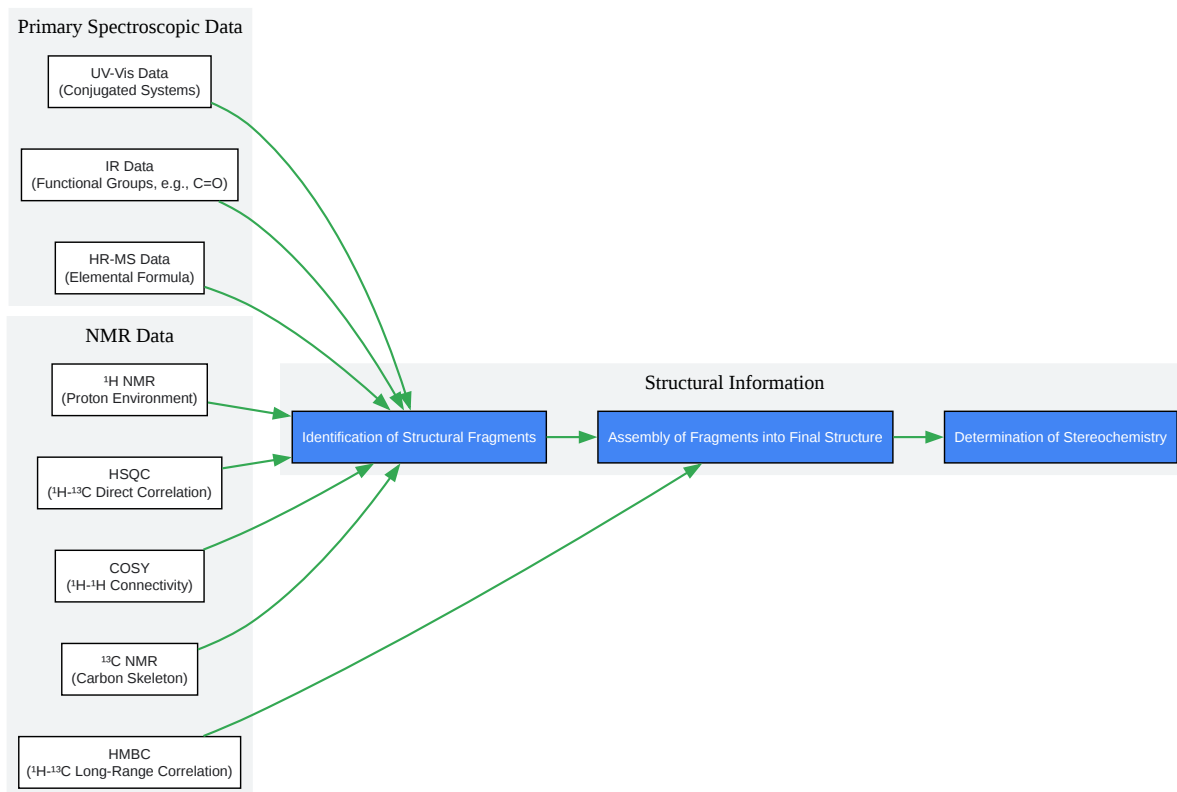
### Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the characterization of **Pandamarilactonine A**.

## Logical Relationship of Spectroscopic Data in Structure Elucidation



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